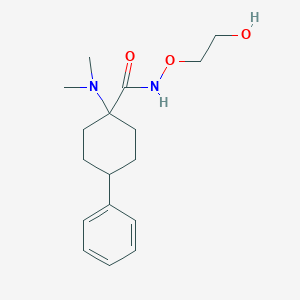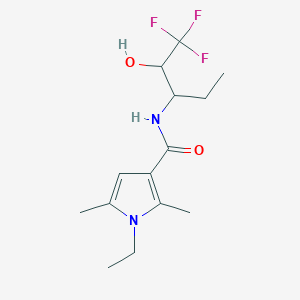![molecular formula C12H16N2O3 B7437857 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid, also known as MPAA, is an amino acid derivative that has shown potential in various scientific research applications.
Mécanisme D'action
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid inhibits histone deacetylases by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately, cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has also been shown to improve insulin sensitivity and glucose uptake in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid in lab experiments is its specificity for histone deacetylases. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
Future research on 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could be done to explore its anti-inflammatory effects and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Finally, research could be done to improve the solubility of 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid, which would make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid involves the condensation of 4-methyl-3-pyridinecarboxylic acid with 2-amino-2-methyl-1-propanol followed by acylation with 2-bromoacetyl chloride. The resulting 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid works by inhibiting the activity of histone deacetylases, which are enzymes that play a role in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
2-methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-5-13-7-9(8)6-10(15)14-12(2,3)11(16)17/h4-5,7H,6H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYTHDHKURIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)

![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)
![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)
